N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
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Description
N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide, also known as Fenretinide , is the retinoid receptor. This compound inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms .
Mode of Action
Fenretinide interacts with its targets by inducing apoptosis, a process of programmed cell death, rather than through differentiation . This effect is strikingly different from that of vitamin A . In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines .
Biochemical Pathways
Fenretinide affects several biochemical pathways related to cell growth and apoptosis. It selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis . The compound’s ability to induce apoptosis rather than differentiation is a key feature that distinguishes it from vitamin A .
Pharmacokinetics
It is known that the compound has a large volume of distribution and a terminal half-life of approximately 12 hours . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of Fenretinide’s action is the inhibition of cell growth through the induction of apoptosis . This leads to the death of cancer cells, including those resistant to other treatments . All these properties render Fenretinide an attractive candidate for cancer chemoprevention .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fenretinide. For instance, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . Moreover, the application of nitrification inhibitors can have varying effects on the gross nitrification rate depending on the type of inhibitor used
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins . For instance, it has been found to inhibit the dihydroceramide Δ4-desaturase 1 (DEGS1) enzymatic activity
Cellular Effects
N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide has been shown to have significant effects on various types of cells. For example, it has been reported to suppress the severe acute respiratory syndrome-coronavirus 2 (SARS-CoV-2) spike protein-mediated membrane fusion . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-10-8-16(21)18-17-11(2)7-14(9-15(10)17)24(22,23)19-12-3-5-13(20)6-4-12/h3-9,19-20H,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNOBIWPFJCCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301333362 |
Source
|
Record name | N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
49.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200271 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
899999-01-0 |
Source
|
Record name | N-(4-hydroxyphenyl)-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301333362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.